REACTION_CXSMILES
|
[CH:1]1([N:5]2[C:9]([C:10](O)=[O:11])=[CH:8][C:7]([CH3:13])=[N:6]2)[CH2:4][CH2:3][CH2:2]1.S(Cl)([Cl:16])=O>C1C=CC=CC=1>[CH:1]1([N:5]2[C:9]([C:10]([Cl:16])=[O:11])=[CH:8][C:7]([CH3:13])=[N:6]2)[CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)N1N=C(C=C1C(=O)O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for two hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
Then the solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)N1N=C(C=C1C(=O)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |